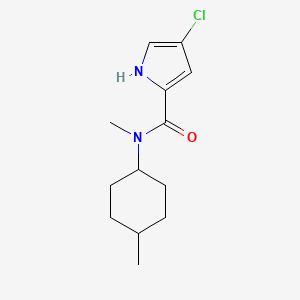
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide (also known as CP-47,497) is a synthetic cannabinoid that has been the subject of extensive scientific research due to its potential therapeutic applications. CP-47,497 was first synthesized in the 1990s by Pfizer as part of a program to develop new analgesics. However, its cannabinoid receptor agonist activity was discovered later, and it has since been studied for its potential as a therapeutic agent for a range of conditions.
作用机制
CP-47,497 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by CP-47,497 leads to a range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has been found to be highly potent in animal models of pain, with analgesic effects that are comparable to those of morphine. CP-47,497 has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been shown to modulate neurotransmitter release, with studies suggesting that it may be effective in treating neurological disorders such as epilepsy and multiple sclerosis.
实验室实验的优点和局限性
One advantage of CP-47,497 for lab experiments is its high potency, which allows for the use of lower doses and smaller sample sizes. Additionally, its well-characterized mechanism of action and biochemical effects make it a useful tool for studying the endocannabinoid system and its role in pain, inflammation, and other physiological processes. However, one limitation of CP-47,497 is its potential for abuse and dependence, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on CP-47,497. One area of interest is the development of new analogs and derivatives that may have improved therapeutic properties or reduced potential for abuse. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its effects on the endocannabinoid system. Finally, more studies are needed to evaluate the safety and efficacy of CP-47,497 in human subjects, particularly in the context of its potential use as a therapeutic agent.
合成方法
CP-47,497 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 4-methylcyclohexanone to form the intermediate 4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxylic acid. This intermediate is then converted to CP-47,497 through the addition of methylamine and subsequent reduction.
科学研究应用
CP-47,497 has been studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurological disorders. It has been found to have potent analgesic effects in animal models of pain, and studies have suggested that it may be effective in treating neuropathic pain. CP-47,497 has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been investigated for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis.
属性
IUPAC Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9-3-5-11(6-4-9)16(2)13(17)12-7-10(14)8-15-12/h7-9,11,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYZHZPQBQZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
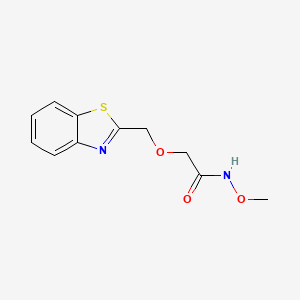
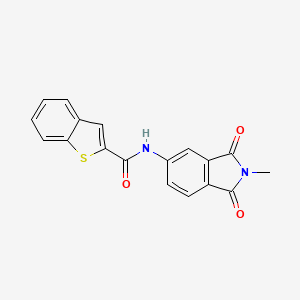
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
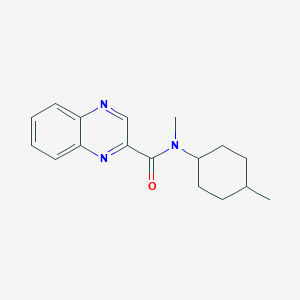
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
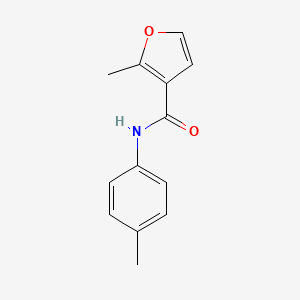
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
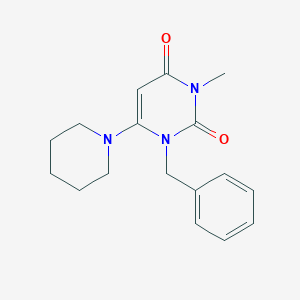
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)